molecular formula C13H21NO3 B1676737 Métoprolol CAS No. 5741-22-0

Métoprolol

Numéro de catalogue: B1676737
Numéro CAS: 5741-22-0
Poids moléculaire: 239.31 g/mol
Clé InChI: LFTFGCDECFPSQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le moprolol est un bêta-bloqueur utilisé principalement dans le traitement des affections cardiovasculaires telles que l'hypertension artérielle, l'angine de poitrine et les arythmies. Il agit en bloquant les récepteurs bêta-adrénergiques, ce qui contribue à réduire la fréquence cardiaque et la pression artérielle. Ce composé est connu pour son action sélective sur les récepteurs bêta-1, ce qui le rend efficace dans la gestion des affections cardiaques sans affecter significativement les autres récepteurs bêta dans l'organisme .

Applications De Recherche Scientifique

Hypertension

Metoprolol is primarily indicated for the management of hypertension. It lowers blood pressure by reducing cardiac output and inhibiting renin release from the kidneys, which subsequently decreases the overall workload on the heart. Studies have shown that metoprolol effectively reduces both systolic and diastolic blood pressure in hypertensive patients, including children .

Heart Failure

Metoprolol succinate has demonstrated significant benefits in managing heart failure. The MERIT-HF trial revealed that it reduced all-cause mortality by 34% and sudden death by 41% in patients with chronic heart failure . Additionally, it improves symptoms and quality of life while decreasing hospitalizations due to worsening heart failure.

Atrial Fibrillation

In patients with atrial fibrillation, metoprolol is effective in controlling heart rate and minimizing symptoms associated with this arrhythmia. It has been shown to decrease the incidence of new atrial fibrillation episodes in high-risk individuals .

Angina Pectoris

Metoprolol is also utilized for the treatment of angina pectoris, helping to alleviate chest pain by reducing myocardial oxygen demand through lowered heart rate and contractility .

Mechanistic Insights

Recent research has uncovered unique cardioprotective properties of metoprolol that differentiate it from other beta-blockers. For instance, it has been found to inhibit neutrophil activation, which may prevent further damage to the heart tissue during ischemic events . This mechanism underscores its potential as a preferred treatment option for patients experiencing acute myocardial infarction.

Case Studies and Research Findings

StudyPopulationInterventionOutcome
MERIT-HF Trial3991 patients with chronic heart failureMetoprolol succinate vs placeboReduced mortality by 34%
Randomized Trial on Obstructive HCM29 patients with obstructive hypertrophic cardiomyopathyMetoprolol vs placeboImproved quality of life and reduced left ventricular outflow tract obstruction
Effectiveness StudyVarious age groups with heart failureMetoprolol dosage ranging from 47.5 mg to 142.5 mgImprovement in cardiac function (ejection fraction) and quality of life over 12 months

Adverse Effects and Considerations

While metoprolol is generally well-tolerated, potential side effects include fatigue, dizziness, depression, and bradycardia. It is crucial for clinicians to monitor patients closely, especially during dose adjustments or when initiating therapy.

Mécanisme D'action

Target of Action

Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located in the heart . These receptors play a crucial role in regulating heart rate and contractility .

Mode of Action

Metoprolol works by inhibiting the action of catecholamines (adrenaline and noradrenaline) on the beta-1 receptors . This inhibition results in a slowing of the heart rate and a decrease in the force of contraction of the heart muscle . It also reduces cardiac output and myocardial oxygen demand .

Biochemical Pathways

Metoprolol is metabolized via two different CYP2D6-dependent metabolic pathways : alpha-hydroxylation and O-demethylation . These metabolic transformations are crucial for the drug’s elimination from the body .

Pharmacokinetics

Metoprolol exhibits a bioavailability of approximately 50% after a single dose, which increases to 70% upon repeated administration . It is primarily metabolized in the liver via the CYP2D6 and CYP3A4 enzymes . The drug’s elimination half-life ranges from 3 to 7 hours . Metoprolol is excreted in the urine, with only a small percentage (approximately 5%) excreted as the parent drug .

Result of Action

The action of metoprolol results in a reduction of heart rate and cardiac output at rest and upon exercise . It also leads to a reduction of systolic blood pressure upon exercise . These effects contribute to the drug’s therapeutic efficacy in treating conditions such as hypertension, angina, and heart failure .

Action Environment

Environmental factors can influence the action of metoprolol. For instance, the presence of other drugs can significantly alter the clearance, maximum plasma concentration, and area under the concentration-time curve of metoprolol . Additionally, the drug’s action can be influenced by genetic variations of the CYP2D6 gene, leading to variable metabolism among patients . Lastly, environmental contaminants, such as those found in wastewater effluents, can pose a potential ecotoxicological threat to aquatic ecosystems .

Analyse Biochimique

Biochemical Properties

Moprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Moprolol is with beta-adrenergic receptors, specifically the beta-1-adrenergic receptor. By binding to these receptors, Moprolol inhibits the action of adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, Moprolol undergoes significant first-pass hepatic metabolism, primarily driven by the activity of cytochrome P450 2D6 (CYP2D6) and to a lesser extent by cytochrome P450 3A4 (CYP3A4) .

Cellular Effects

Moprolol exerts various effects on different types of cells and cellular processes. In cardiac cells, Moprolol’s inhibition of beta-1-adrenergic receptors results in decreased cardiac output due to its negative chronotropic (heart rate reducing) and inotropic (contractility reducing) effects . This action helps in managing conditions like hypertension and angina. Furthermore, Moprolol influences cell signaling pathways by blocking the beta-adrenergic signaling cascade, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Moprolol involves its selective antagonism of the beta-1-adrenergic receptor. By binding to this receptor, Moprolol prevents the activation of the receptor by endogenous catecholamines such as adrenaline and noradrenaline . This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA). The downstream effects include reduced phosphorylation of target proteins involved in cardiac muscle contraction, ultimately leading to decreased heart rate and contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moprolol can change over time. Moprolol is known to undergo extensive first-pass metabolism, which can affect its stability and bioavailability . Studies have shown that the bioavailability of Moprolol is approximately 50% in normal metabolizers but can approach 100% in poor metabolizers due to genetic variations in CYP2D6 . Long-term studies have indicated that Moprolol maintains its efficacy in reducing heart rate and blood pressure over extended periods, although its pharmacokinetic properties may vary among individuals .

Dosage Effects in Animal Models

The effects of Moprolol vary with different dosages in animal models. In a canine model of chronic obstructive sleep apnea, administration of Moprolol at a dose of 5 mg per kg per day effectively prevented neuronal dendritic remodeling and spine loss induced by chronic hypoxia . High doses of Moprolol can lead to adverse effects such as bradycardia (abnormally slow heart rate) and hypotension (low blood pressure) . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Moprolol is metabolized through several pathways, primarily involving cytochrome P450 enzymes. The major metabolic routes include O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via the kidneys. The activity of CYP2D6 plays a crucial role in determining the rate and extent of Moprolol metabolism, leading to variability in drug response among individuals .

Transport and Distribution

Moprolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has a relatively low protein binding rate of approximately 12%, which allows for efficient distribution throughout the body . Moprolol is primarily distributed to tissues with high blood flow, such as the heart, liver, and kidneys. The drug’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of Moprolol is primarily within the cytoplasm, where it exerts its effects on beta-adrenergic receptors located on the cell membrane . Moprolol does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action involves binding to membrane-bound receptors. The localization of Moprolol within the cytoplasm allows it to effectively interact with its target receptors and modulate cellular signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du moprolol implique plusieurs étapes, commençant par la réaction du p-bromophénol avec l'éther méthylvinylique en présence d'un catalyseur au palladium et de ligands phosphine pour former le 4-(2-méthoxy-éthylène base) phénol. Cet intermédiaire est ensuite hydrogéné à l'aide d'un catalyseur au palladium-carbone pour obtenir le produit cible, le 4-(2-méthoxy éthyl) phénol . Une autre méthode implique l'utilisation de la résolution cinétique catalysée par la lipase pour préparer le moprolol enrichi énantiomériquement, qui est ensuite traité davantage pour atteindre la pureté optique souhaitée .

Méthodes de production industrielle

La production industrielle de moprolol suit généralement les voies de synthèse mentionnées ci-dessus, en mettant l'accent sur l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le procédé implique l'utilisation de matières premières et de catalyseurs facilement disponibles, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le moprolol subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du moprolol comprennent les catalyseurs au palladium, les ligands phosphine et l'hydrogène gazeux pour les réactions d'hydrogénation. Les conditions de réaction impliquent souvent des températures et des pressions contrôlées pour garantir des vitesses de réaction et des rendements en produits optimaux .

Principaux produits formés

Les principaux produits formés à partir des réactions du moprolol comprennent les dérivés hydroxylés, les formes réduites du composé et divers analogues substitués. Ces produits se caractérisent souvent par leurs propriétés pharmacologiques améliorées et leur sélectivité accrue pour les récepteurs bêta-adrénergiques .

Applications de recherche scientifique

Le moprolol a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le moprolol exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques, qui sont principalement situés dans le cœur. Cette inhibition réduit l'action des catécholamines (adrénaline et noradrénaline) sur ces récepteurs, entraînant une diminution de la fréquence cardiaque et de la force de contraction du muscle cardiaque. L'effet global est une réduction de la pression artérielle et une amélioration de la fonction cardiaque .

Comparaison Avec Des Composés Similaires

Composés similaires

Le moprolol est souvent comparé à d'autres bêta-bloqueurs tels que l'aténolol, le propranolol et le métoprolol. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité pour les récepteurs bêta et leurs propriétés pharmacocinétiques .

Unicité

L'unicité du moprolol réside dans sa forte sélectivité pour les récepteurs bêta-1, ce qui minimise ses effets sur les récepteurs bêta-2 présents dans les poumons et d'autres tissus. Cette sélectivité réduit le risque d'effets secondaires tels que la bronchoconstriction, ce qui fait du moprolol un choix privilégié pour les patients atteints de maladies respiratoires .

Activité Biologique

Metoprolol, a selective beta-1 adrenergic receptor antagonist, is widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Metoprolol primarily acts by selectively inhibiting beta-1 adrenergic receptors located in cardiac tissues. This inhibition leads to:

  • Decreased heart rate (negative chronotropic effect)
  • Reduced myocardial contractility (negative inotropic effect)
  • Lowered cardiac output , which is beneficial in managing conditions like heart failure and hypertension .

The selectivity for beta-1 receptors minimizes side effects associated with beta-2 receptor blockade, such as bronchoconstriction, making metoprolol a safer choice for patients with respiratory issues .

Absorption and Bioavailability

  • Metoprolol is nearly completely absorbed when administered orally, with a bioavailability of approximately 50% due to first-pass metabolism. The intravenous form achieves 100% bioavailability .
  • Peak plasma concentrations occur about 1-2 hours after oral administration and 20 minutes post-intravenous administration .

Distribution and Metabolism

  • The volume of distribution is about 4.2 L/kg, indicating extensive tissue penetration, including the ability to cross the blood-brain barrier .
  • Metoprolol is primarily metabolized by CYP2D6 and CYP3A4 enzymes in the liver .

Excretion

  • Approximately 95% of metoprolol is excreted via the kidneys, with less than 5% appearing unchanged in urine .

Hypertension and Heart Failure

Metoprolol has demonstrated significant efficacy in various clinical settings:

  • In a randomized trial involving patients with obstructive hypertrophic cardiomyopathy (HCM), metoprolol significantly reduced left ventricular outflow tract (LVOT) obstruction and improved quality of life metrics compared to placebo .
  • The Metoprolol Atherosclerosis Prevention in Hypertensives (MAPHY) trial indicated that metoprolol reduced mortality and re-infarction rates post-myocardial infarction by 17% compared to diuretics .
Study Population Outcome
Randomized Trial on HCM29 patientsReduced LVOT obstruction; improved quality of life
MAPHY TrialHypertensive patientsReduced mortality and myocardial infarction rates by 17%

Safety Profile

Metoprolol is generally well-tolerated; however, potential adverse effects include:

  • Hypotension: A retrospective study found a low rate (1.1%) of serious adverse events related to intravenous metoprolol use in unmonitored wards .
  • Other common side effects include fatigue, dizziness, and bradycardia.

Case Study on Extended-Release Formulation

A study utilizing metoprolol succinate extended-release highlighted its role in managing chronic heart failure. The findings suggested that extended-release formulations could improve adherence due to less frequent dosing compared to immediate-release forms .

Pharmacokinetic Variability

Research has shown variability in pharmacokinetic parameters among different formulations of metoprolol. A crossover trial examined the therapeutic equivalence between various succinate formulations, emphasizing the importance of consistent dosing regimens for optimal therapeutic outcomes .

Propriétés

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27058-84-0 (mono-hydrochloride)
Record name Moprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00863612
Record name (+/-)-Moprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5741-22-0
Record name (±)-Moprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5741-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Moprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Moprolol
Reactant of Route 3
Reactant of Route 3
Moprolol
Reactant of Route 4
Reactant of Route 4
Moprolol
Reactant of Route 5
Reactant of Route 5
Moprolol
Reactant of Route 6
Reactant of Route 6
Moprolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.